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Compound of Interest

Compound Name:
4-ethyl-3-phenyl-1H-pyrazole-5-

carboxylic acid

CAS No.: 1282672-05-2

Cat. No.: B11809186

Get Quote

Executive Summary
Pyrazole-5-carboxylic acids (and their tautomeric 3-carboxylic acid counterparts) are critical

scaffolds in medicinal chemistry, serving as bioisosteres for benzoic acids and privileged

structures in COX-2 inhibitors, kinase inhibitors, and agrochemicals.[1][2] Their utility, however,

is complicated by annular tautomerism—a dynamic proton exchange between N1 and N2 that

alters the formal position of substituents.

This guide provides a definitive spectroscopic reference for identifying and characterizing

pyrazole-5-carboxylic acids. It moves beyond static data lists to explain the causality of spectral

features, offering a self-validating protocol for distinguishing between tautomers and confirming

structural integrity.

Structural Dynamics: The Tautomerism Challenge
Before interpreting spectra, one must understand the equilibrium. In solution, 1H-pyrazole-3-

carboxylic acid (A) and 1H-pyrazole-5-carboxylic acid (B) exist in rapid equilibrium.[1][2]
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The 3-Isomer (A): Generally favored in non-polar solvents and the gas phase due to dipole

minimization.

The 5-Isomer (B): Stabilized in polar aprotic solvents (like DMSO) and by specific

intramolecular hydrogen bonding (N-H···O=C), though this is often sterically dependent.

In NMR timeframes, this exchange is often fast, leading to averaged signals at room

temperature.[1] In the solid state, they collapse into a single desmotrope, typically the 3-

carboxylic acid form stabilized by intermolecular hydrogen bond networks.

Annular Tautomerism Equilibrium
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Figure 1: The dynamic equilibrium between 3- and 5-carboxylic acid tautomers.[1][2] In

solution, observed spectra are often a population-weighted average of these two forms.

Spectroscopic Data Profiling
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for structure verification. The key diagnostic feature is the broadening

of C3/C5 signals due to tautomerism.[3]

H NMR Data (400 MHz, DMSO-

)
DMSO-
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is the preferred solvent as it solubilizes the polar acid and slows proton exchange compared to
MeOH-

, often allowing distinct tautomeric signals to be seen at low temperatures (< 250 K).

Proton
Position

Chemical Shift
(

, ppm)

Multiplicity
Coupling (

, Hz)

Diagnostic
Notes

COOH 12.50 – 13.80 Broad Singlet -

Highly variable;

often extremely

broad or invisible

due to exchange

with water in

DMSO.[1][2]

NH (Ring) 13.00 – 14.50 Broad Singlet -

Deshielded;

position depends

on concentration

(H-bonding).[1]

[2]

C4-H 6.50 – 6.90 Doublet/Singlet
~2.0 (if coupled

to C3/5-H)

The most upfield

aromatic signal.

[1][2]

Characteristic of

the pyrazole

core.

C3/C5-H 7.50 – 7.90 Doublet ~2.0

If R=H. If

substituted, this

signal is replaced

by the

substituent's

protons.[1]

Substituents Variable - -

Methyl groups at

C3/C5 typically

appear at 2.2 –

2.6 ppm.
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Technical Insight: In CDCl

, the NH proton is rarely observed as a sharp peak. In DMSO-

, the presence of a very broad hump >13 ppm is a positive indicator of the

carboxylic acid/NH system.

C NMR Data (100 MHz, DMSO-

)
Carbon spectra provide the most reliable confirmation of the oxidation state (COOH vs CHO vs

COOR).

Carbon Position
Chemical Shift (

, ppm)
Assignment

C=O (Acid) 158.0 – 165.0 Carboxylic Acid Carbonyl.[1]

C3 / C5 138.0 – 145.0

Quaternary carbons (if

substituted).[1] Often broad

due to tautomerism.[1]

C4 105.0 – 110.0

The most shielded ring carbon.

Diagnostic for the pyrazole

ring.

Substituents
10.0 – 25.0 (Alkyl)120.0 –

135.0 (Aryl)

Standard shifts for attached

groups.[1]

N NMR (via HMBC)
For advanced characterization,
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N NMR can distinguish tautomers.

Pyrrole-like N (N-H): ~ -170 to -180 ppm (relative to nitromethane).[1][2]

Pyridine-like N (=N-): ~ -70 to -80 ppm.[1][2]

Note: Rapid exchange often averages these to a single signal around -125 ppm at room

temperature.[1][2]

Vibrational Spectroscopy (IR)
Infrared spectroscopy is crucial for confirming the carboxylic acid functionality and the H-

bonding network.

Functional Group

Wavenumber (

, cm

)

Intensity/Shape Assignment

O-H (Acid) 2500 – 3300 Very Broad / "Messy"

Strong H-bonded

dimer network.[1][2]

Often overlaps with C-

H stretches.[1]

N-H (Ring) 3100 – 3400 Medium / Broad

Overlaps with O-H;

often seen as a

shoulder.[1]

C=O (Acid) 1680 – 1720 Strong

Carbonyl stretch.[1][4]

Lower frequency

indicates strong H-

bonding (dimers).[1]

C=N (Ring) 1580 – 1600 Medium
Pyrazole ring

breathing mode.[1]

C-O (Acid) 1210 – 1320 Strong
C-O single bond

stretch.[1]
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Mass Spectrometry (MS)
Fragmentation patterns for pyrazole carboxylic acids are distinct.

Ionization: ESI (Electrospray) in Negative Mode [M-H]

is often more sensitive for carboxylic acids.[1] Positive Mode [M+H]

works well for the basic pyrazole ring.

Fragmentation (EI/ESI+):

[M+H]

: Parent ion.

[M - 17]: Loss of OH (characteristic of acids).[1]

[M - 45]: Loss of COOH radical or [M-44] loss of CO

(decarboxylation).[1] Decarboxylation is common in pyrazoles under high thermal stress.

[M - 28]: Loss of N

(rare in soft ionization, possible in EI).[1]

Experimental Protocol: Synthesis & Validation
This protocol describes the Knorr Pyrazole Synthesis, the industry standard for generating

these scaffolds, followed by spectroscopic validation.

Workflow Diagram
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Spectroscopic Validation (QC)

Start: Precursors
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Figure 2: Synthesis and validation workflow for pyrazole-5-carboxylic acids.

Step-by-Step Methodology
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Reagents: Combine 1 equivalent of diethyl oxalacetate (or appropriate 1,3-diketoester) with

1.1 equivalents of hydrazine hydrate in ethanol.

Reaction: Acidify slightly with acetic acid (catalytic) and reflux for 2–4 hours.

Mechanism:[1][2] Nucleophilic attack of hydrazine on the ketone carbonyls followed by

cyclization and dehydration.

Workup: Cool the mixture. The pyrazole ester often precipitates. If not, evaporate solvent.

Hydrolysis (Crucial Step): Treat the ester with 2M NaOH (aq) at reflux for 1 hour. Acidify with

HCl to pH 2.[1] The carboxylic acid will precipitate.

Purification: Recrystallize from water or ethanol/water mixtures.[1]

Validation Check:

TLC: Run in MeOH/DCM (1:9) with 1% AcOH. Product should be UV active and stain with

bromocresol green (acidic).

NMR: Dissolve ~5 mg in DMSO-

. Look for the disappearance of ethyl ester signals (quartet ~4.2 ppm, triplet ~1.2 ppm) and
appearance of the broad acid proton.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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